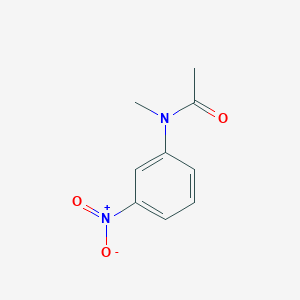

N-methyl-N-(3-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-methyl-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-7(12)10(2)8-4-3-5-9(6-8)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTKKUOKOMUICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350324 | |

| Record name | N-methyl-N-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21353-89-9 | |

| Record name | N-Methyl-N-(3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21353-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-N-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(3-nitrophenyl)acetamide can be synthesized through the reaction of 3-nitroaniline with acetic anhydride and methyl iodide . The reaction typically involves heating the mixture to facilitate the formation of the desired product. Another method involves the acylation of 3-nitroaniline with acetyl chloride followed by methylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

N-methyl-N-(3-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-Methyl-N-(3-nitrophenyl)acetamide

- Molecular Formula : C₉H₁₀N₂O₃

- Molecular Weight : 194.19 g/mol (exact mass: 194.0688) .

- Key Features : Features a nitro group at the meta position of the phenyl ring and a methyl group attached to the acetamide nitrogen.

Synthesis and Applications :

Derived from acetylation reactions, this compound is utilized in medicinal chemistry and organic synthesis. Evidence highlights its role as a precursor in synthesizing muscarinic ligands with dual agonist/antagonist activity .

Comparative Analysis with Structural Analogues

Substituent Effects on Conformation and Crystallography

Key Insight : The position and nature of substituents (e.g., nitro vs. methyl) dictate molecular conformation and supramolecular interactions. Nitro groups favor planar arrangements due to resonance, while alkyl groups introduce steric hindrance .

Pharmacological Activity: Muscarinic Ligands

Key Insight: Functionalization with pyrrolidino groups (BM-5) enhances receptor interaction, whereas nitro groups may limit bioactivity due to reduced solubility or steric effects .

Substituent Effects on Physicochemical Properties

Key Insight: Halogenation (e.g., Cl in ) increases molecular weight and lipophilicity (logP), enhancing membrane permeability. Cyano groups () introduce polarity, affecting solubility and reactivity.

Biological Activity

N-methyl-N-(3-nitrophenyl)acetamide, a compound with the molecular formula C₉H₁₀N₂O₃, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is classified as an acetamide, characterized by the presence of a nitrophenyl group. The nitro group significantly influences its chemical reactivity and biological activity. The compound's structure can be represented as follows:

- Molecular Formula: C₉H₁₀N₂O₃

- Molecular Weight: Approximately 182.19 g/mol

- CAS Number: 21353-89-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against a range of microorganisms.

- Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory properties.

- Mechanisms of Action: The nitro group in the compound plays a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that interact with cellular components.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated in several studies. Nitro-containing compounds are known for their ability to generate toxic intermediates upon reduction, which can bind to DNA and induce cell death.

Case Study: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 64 |

These findings indicate that the compound exhibits varying degrees of antimicrobial activity, with notable effectiveness against Staphylococcus aureus.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. Nitro fatty acids, related to the compound, have been shown to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation.

The proposed mechanism involves the interaction of nitro groups with specific proteins involved in inflammatory signaling pathways. This interaction may lead to a reduction in pro-inflammatory cytokines and other mediators.

Research Findings and Data Analysis

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the molecular structure have been explored to improve potency and selectivity against target pathogens.

Table 2: Derivatives and Their Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.